(2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and a furan ring on the other, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are
Biological Activity
(2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a bromophenyl furan derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 277.11 g/mol. The unique structural features of this compound suggest various possible interactions with biological targets, making it a candidate for further research into its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation.
- Antioxidant Effects : The compound may possess the ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Antimicrobial Activity
A study demonstrated that bromophenyl derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. A comparative analysis of antimicrobial efficacy can be summarized in the following table:
Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
This compound | S. aureus | 18 | |
Chloramphenicol | E. coli | 20 | |
Tetracycline | S. aureus | 22 |
Anticancer Activity
Research has indicated that similar compounds demonstrate cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include apoptosis induction and cell cycle arrest. A notable study highlighted the following findings:
Case Study: Anticancer Activity
In a study examining the anticancer properties of furan derivatives, it was found that:
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
- Concentration Range : 0.5 µM to 50 µM
- Results :
- At 10 µM concentration, significant inhibition of cell proliferation was observed in both cell lines.
- Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and FRAP assays. The results suggest that this compound can effectively reduce oxidative stress markers in vitro.
Summary of Antioxidant Activity Results
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVCKSXANOKQAS-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225590 | |
Record name | (2E)-1-(4-Bromophenyl)-3-(2-furanyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132434-53-8 | |
Record name | (2E)-1-(4-Bromophenyl)-3-(2-furanyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132434-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-1-(4-Bromophenyl)-3-(2-furanyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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